1,4-Dichlorocyclohexane

Conformational Analysis Physical Organic Chemistry Stereochemistry

Select 1,4-Dichlorocyclohexane (cis/trans mixture) for its distinct stereoelectronic profile. Unlike chiral 1,2-isomers, this achiral meso compound eliminates enantiomeric complexity in chromatography and NMR. Its rare vapor-phase preference for the diaxial conformer (ΔE=0.8 kcal/mol) makes it a model for non-bonded interaction studies. Patented as a solvent in aerospace polysulfide sealants, it offers a validated procurement path for high-performance materials research.

Molecular Formula C6H10Cl2
Molecular Weight 153.05 g/mol
CAS No. 19398-57-3
Cat. No. B099034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichlorocyclohexane
CAS19398-57-3
Molecular FormulaC6H10Cl2
Molecular Weight153.05 g/mol
Structural Identifiers
SMILESC1CC(CCC1Cl)Cl
InChIInChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2
InChIKeyWQTINZDWAXJLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichlorocyclohexane (CAS 19398-57-3): Procurement Baseline for Dichlorinated Cyclohexane Research


1,4-Dichlorocyclohexane (CAS 19398-57-3) is a dichlorinated cyclohexane isomer with a molecular formula of C6H10Cl2 and a molecular weight of 153.05 g/mol [1]. It is primarily available as a mixture of its cis- and trans- stereoisomers , both of which are achiral meso compounds [2]. The compound's 1,4-substitution pattern confers distinct stereoelectronic and conformational properties relative to its 1,2- and 1,3- isomers, making it a specialized building block and conformational probe in academic and industrial organic chemistry [3].

Why 1,4-Dichlorocyclohexane Cannot Be Substituted with its 1,2- or 1,3- Isomers


The position of chlorine substitution on the cyclohexane ring is a critical determinant of physical, stereochemical, and conformational properties. While 1,2-dichlorocyclohexane exhibits chirality and a non-zero dipole moment [1], 1,4-dichlorocyclohexane is achiral and, in its trans configuration, possesses a net dipole moment of zero [2]. This difference in molecular symmetry has profound implications in applications ranging from NMR spectroscopy to the synthesis of stereochemically defined polymers. Furthermore, the 1,4-substitution pattern leads to unique conformational equilibria where the diaxial (aa) conformer is unexpectedly favored in the vapor phase, a behavior not observed in its 1,2- counterpart [3]. Substitution with an alternative isomer would therefore introduce chirality, alter conformational preferences, and fundamentally change the molecular recognition and physical properties of the final material or experiment.

Quantitative Differentiation Guide for 1,4-Dichlorocyclohexane vs. Structural Analogs


Comparative Conformational Energy and Population of trans-1,4-Dichlorocyclohexane

The vapor-phase conformational preference of trans-1,4-dichlorocyclohexane is for the diaxial (aa) conformer over the diequatorial (ee) conformer. This is a unique feature among dihalocyclohexanes. Quantitative electron diffraction data reveal the mole fraction of the ee form to be 0.46(6) at 105 °C, with an energy difference (ΔE_ee-aa) of 0.8 kcal mol⁻¹ favoring the aa form [1][2]. In contrast, trans-1,2-dichlorocyclohexane also favors its diaxial conformer but by a different energy margin (ΔE_v = 0.7 kcal mol⁻¹) [3].

Conformational Analysis Physical Organic Chemistry Stereochemistry

Comparative Isomerization Reactivity: 1,4- vs. 1,2-Dichlorocyclohexanes

Under identical conditions with antimony(V) chloride, the isomerization behavior of dichlorocyclohexanes is substituent-dependent. cis- and trans-1,4-dichlorocyclohexanes exhibit higher yields of isomerized products compared to trans-1,2-dichlorocyclohexane [1]. Specifically, while cis-1,2-dichloride does not undergo isomerization and degrades, both cis- and trans-1,4-dichlorides actively isomerize to yield a mixture containing 1,3- and 1,4-dichlorocyclohexanes [1].

Catalysis Reaction Mechanisms Isomerization

Stereochemical Purity: Achiral Nature vs. Chiral 1,2-Isomers

1,4-Dichlorocyclohexane, in both its cis and trans forms, is an achiral meso compound [1][2]. This is in direct contrast to 1,2-dichlorocyclohexane, which possesses chiral centers and can exhibit optical activity [3]. The achirality simplifies analytical characterization and eliminates the complexity of enantiomeric separations.

Chiral Chromatography Asymmetric Synthesis Meso Compounds

Physical State and Melting Point of trans-1,4-Dichlorocyclohexane

The trans isomer of 1,4-dichlorocyclohexane is a crystalline solid at room temperature with a reported melting point of approximately 103 °C . In contrast, the cis isomer is reported to have a much lower melting point (approx. 18 °C) and the 1,2- and 1,3-isomers are typically liquids at room temperature [1]. This difference in physical state is a key differentiator for both purification and handling in industrial and laboratory settings.

Thermal Analysis Crystallization Process Chemistry

Verified Application in Aerospace Polysulfide Sealants

A specific, patented application for 1,4-dichlorocyclohexane (as a cis/trans mixture) is its use as a solvent in the synthesis of chemically foamed polysulfide sealants for aerospace fuel tank applications [1]. This use-case is not broadly claimed for its 1,2- or 1,3- isomers in the same context.

Aerospace Materials Polymer Chemistry Sealants

Procurement-Relevant Application Scenarios for 1,4-Dichlorocyclohexane


Conformational Analysis and Physical Organic Chemistry

The unique vapor-phase preference for the diaxial conformer (ΔE = 0.8 kcal mol⁻¹), as quantified by electron diffraction and ab initio studies [1], makes 1,4-dichlorocyclohexane an ideal model compound for investigating non-bonded interactions and solvent effects on conformational equilibria. Its behavior is distinct from 1,2- and 1,3-isomers, providing a specific reference point in rotational isomerism studies.

Achiral Meso Standard for Analytical and Spectroscopic Studies

Because both cis- and trans-1,4-dichlorocyclohexane are achiral meso compounds [2], they serve as excellent internal standards or model substrates in achiral chromatographic methods and NMR spectroscopy, avoiding the complications of enantiomeric resolution required for chiral analogs like 1,2-dichlorocyclohexane [3].

Solvent for Aerospace Polysulfide Sealant Synthesis

The compound is specifically identified as a solvent in the synthesis of chemically foamed polysulfide sealants used in aerospace fuel tanks, as per patent literature [4]. This provides a validated procurement pathway for research and development in high-performance materials, distinguishing it from other dichlorocyclohexanes which lack this documented application.

Substrate in Catalytic Isomerization Studies

Its distinct reactivity with antimony(V) chloride, where it yields isomerized products unlike its cis-1,2- counterpart [5], positions 1,4-dichlorocyclohexane as a specific substrate for studying carbocation-mediated rearrangement mechanisms and catalyst development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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